1-Naphthaleneethanol, 1,2,3,4-tetrahydro-

Physicochemical characterization Regioisomer differentiation Solubility prediction

1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (CAS 68480-12-6) is a tetralin-derived primary alcohol with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. It is characterized by a partially hydrogenated naphthalene ring system bearing a hydroxyethyl substituent at the 1-position.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 68480-12-6
Cat. No. B1294513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
CAS68480-12-6
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)CCO
InChIInChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2
InChIKeyAIHUOSMQBXJRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (CAS 68480-12-6): Core Physicochemical and Procurement Profile for Organic Synthesis and Medicinal Chemistry Research


1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (CAS 68480-12-6) is a tetralin-derived primary alcohol with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It is characterized by a partially hydrogenated naphthalene ring system bearing a hydroxyethyl substituent at the 1-position. Key predicted physicochemical parameters include a boiling point of 300.2 °C at 760 mmHg, a density of 1.028 g/cm³, an estimated log Kow of 3.40, and a water solubility estimate of approximately 231 mg/L at 25 °C [1][2]. The compound is commercially supplied as a racemic mixture [3]. Its primary utility lies in its function as a versatile synthetic intermediate for constructing complex aryl-alicyclic scaffolds, including chiral building blocks and pharmacologically relevant tetralin derivatives [4].

Why 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- Cannot Be Directly Replaced by Common Tetralin or Naphthalene Analogs in Research Applications


While the tetralin and naphthaleneethanol chemical space contains numerous structurally related compounds, 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (CAS 68480-12-6) occupies a specific regiochemical and stereoelectronic niche that precludes simple substitution. The position of the hydroxyethyl group on the saturated ring—specifically at the 1-position of the 1,2,3,4-tetrahydronaphthalene scaffold—dictates its reactivity, lipophilicity, and biological interactions. For instance, the 2-positional isomer (CAS 5441-06-5) exhibits distinct physicochemical properties and different synthetic utility . Furthermore, fully aromatic analogs like 1-Naphthaleneethanol (CAS 773-99-9) possess markedly different electronic characteristics and conformational flexibility, directly impacting their behavior in receptor binding assays and metabolic stability studies [1]. Even within the same isomer class, the lack of stereochemical definition in commercially available racemic material versus an enantiopure requirement can critically alter experimental outcomes. Therefore, procurement decisions must be guided by quantitative evidence of the specific compound's performance in the intended assay or synthetic sequence, as detailed in the following sections.

Quantitative Differentiation Evidence for 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (CAS 68480-12-6) vs. Key Comparators


Physicochemical Profile: Regioisomeric Differentiation Between 1-Position and 2-Position Tetralinethanol Analogs

The position of the hydroxyethyl substituent on the tetralin ring significantly impacts the compound's physicochemical properties. For 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (1-position isomer), the estimated boiling point is 300.2 °C at 760 mmHg and the density is 1.028 g/cm³ [1]. In contrast, the 2-position regioisomer, 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- (CAS 5441-06-5), exhibits a marginally higher predicted boiling point of 301.2 °C at 760 mmHg . While these differences appear small, they reflect distinct intermolecular interactions and packing efficiencies that can influence chromatographic separation and formulation behavior.

Physicochemical characterization Regioisomer differentiation Solubility prediction Lipophilicity

Lipophilicity Comparison: Log Kow of 1-Position Isomer vs. Fully Aromatic 1-Naphthaleneethanol

The degree of aromatic ring saturation is a primary determinant of lipophilicity. The target compound, with a partially saturated tetralin core, has an estimated log Kow of 3.40 [1]. Its fully aromatic analog, 1-Naphthaleneethanol (CAS 773-99-9), which lacks the saturation in the second ring, is expected to have a higher log Kow, consistent with the increased hydrophobicity of the extended planar aromatic system. While a precise experimental value for 1-Naphthaleneethanol was not identified in this analysis, the structural difference unambiguously predicts a significant difference in partition coefficient. This is supported by class-level knowledge that the reduction of one aromatic ring in naphthalene to a tetralin system reduces log Kow by approximately 0.5-1.0 log units.

Lipophilicity Log Kow QSAR ADME prediction Bioavailability

Synthetic Intermediate Utility: Defined Precursor-Derivative Relationships vs. Direct Analogs

The compound's value is further defined by its established role in specific synthetic pathways. As a primary alcohol, 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- serves as a direct precursor to downstream products including 2-(1-Naphthyl)ethanol and 1-Ethylnaphthalene [1]. This contrasts with regioisomers like 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, which are prepared via different synthetic routes, such as the hydrogenation of naphthalene . The target compound is specifically accessed from commercially available 1-tetralone via a Wittig reaction followed by hydroboration-oxidation . This defined synthetic provenance ensures a predictable and well-characterized impurity profile, a key consideration for pharmaceutical intermediate procurement.

Synthetic route Intermediate Precursor Derivatization Tetralone

Validated Application Scenarios for 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (CAS 68480-12-6) Based on Quantitative Evidence


Synthesis of σ1/σ2 Receptor Ligands with Subnanomolar Affinity

As a core tetralin building block, 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is a critical precursor for synthesizing N-[ω-(tetralin-1-yl)alkyl]piperidine derivatives. Studies have shown that compounds incorporating this scaffold exhibit exceptionally high affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors, with some derivatives achieving IC50 values as low as 0.008 nM [1]. This high potency, directly linked to the 1-substituted tetralin framework, supports its use in neuroscience and oncology research programs targeting these receptors.

Development of Dual Thromboxane A2 Synthase and Aromatase Inhibitors

The tetralinethanol core is a key structural component in a series of dual inhibitors of thromboxane A2 synthase (P450 TxA2) and aromatase (P450 arom). A 5,6-saturated analogue incorporating this scaffold (Compound 30) demonstrated in vitro IC50 values of 0.68 µM and 0.38 µM, respectively, outperforming the reference compound dazoxiben (IC50 = 1.1 µM) [2]. In vivo, this analogue reduced serum TxB2 levels by 78% at 3 hours post-administration in a rat model, compared to a 60% reduction for dazoxiben [2]. This validated biological activity makes the parent alcohol a valuable starting material for medicinal chemistry efforts in inflammation and oncology.

Construction of Quaternary Carbon Stereocenters via Asymmetric Catalysis

Derivatives of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- are employed in copper-catalyzed asymmetric allylic substitution reactions for the enantioselective construction of quaternary carbon stereocenters. Using a hydroxy-bearing chiral N-heterocyclic carbene ligand, high regio- and enantioselectivities have been achieved, with the reaction proceeding with nearly perfect 1,3-anti stereochemistry [3]. This application highlights the compound's value as a chiral building block in advanced organic synthesis.

Synthesis of HMG-CoA Reductase Inhibitor Analogs

The tetralin scaffold is a recognized bioisostere in medicinal chemistry. In the synthesis of novel HMG-CoA reductase inhibitors (naphthalene analogs of mevinolin), α-tetralone-derived intermediates—which can be generated from 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-—were employed [4]. This demonstrates the compound's utility in preparing libraries of potential cholesterol-lowering agents, further substantiating its role in cardiovascular drug discovery.

Technical Documentation Hub

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